6-Acetamidohexanal

Leukemia cell differentiation HL60 promyelocytic Cancer pharmacology

6-Acetamidohexanal (IUPAC: N-(6-oxohexyl)acetamide; molecular formula C₈H₁₅NO₂; molecular weight 157.21 g/mol) is a synthetic, terminally aldehydic mono-acetamide and the oxidative deamination product of N-acetyl-1,6-diaminohexane (NADAH) in the hexamethylene bisacetamide (HMBA) metabolic pathway. It is classified under Aldehydes and Acetamides in the MeSH hierarchy (MeSH Unique ID: C061294) and has been identified as an endogenous metabolite of HMBA in human plasma and urine.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 123090-43-7
Cat. No. B040785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamidohexanal
CAS123090-43-7
Synonyms6-acetamidohexanal
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCC=O
InChIInChI=1S/C8H15NO2/c1-8(11)9-6-4-2-3-5-7-10/h7H,2-6H2,1H3,(H,9,11)
InChIKeyLKNUIOZKLGQZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetamidohexanal (CAS 123090-43-7): A Cell-Differentiating Aldehydic Metabolite for Leukemia Research and Chemical Biology Procurement


6-Acetamidohexanal (IUPAC: N-(6-oxohexyl)acetamide; molecular formula C₈H₁₅NO₂; molecular weight 157.21 g/mol) is a synthetic, terminally aldehydic mono-acetamide and the oxidative deamination product of N-acetyl-1,6-diaminohexane (NADAH) in the hexamethylene bisacetamide (HMBA) metabolic pathway [1]. It is classified under Aldehydes and Acetamides in the MeSH hierarchy (MeSH Unique ID: C061294) and has been identified as an endogenous metabolite of HMBA in human plasma and urine [1][2]. Unlike its precursor HMBA and its downstream oxidation product 6-acetamidohexanoic acid, 6-acetamidohexanal possesses a reactive terminal aldehyde group that is central to its biochemical function [1]. The compound is synthesized via pyridinium dichromate oxidation of 6-acetamido-1-hexanol and is commercially available at typical purities of ≥95% [1].

Why 6-Acetamidohexanal Cannot Be Substituted by HMBA, N-Acetyl-1,6-diaminohexane, or 6-Acetamidohexanoic Acid in Cell Differentiation Studies


The HMBA metabolic cascade produces four sequential metabolites — N-acetyl-1,6-diaminohexane (NADAH), 6-acetamidohexanal, 6-acetamidohexanoic acid (AcHA), and 6-aminohexanoic acid (AmHA) — each with a distinct functional group at the terminal carbon and correspondingly divergent biological activities [1]. 6-Acetamidohexanal occupies a unique position as the only metabolite bearing a reactive aldehyde moiety; this aldehyde is formed by oxidative deamination of NADAH and is subsequently oxidized to the carboxylic acid of AcHA [1]. In HL60 human promyelocytic leukemia cells, the cell-differentiating activity rank order is 6-acetamidohexanal > NADAH > HMBA, while AcHA, 1,6-diaminohexane, and 6-aminohexanoic acid fail to induce differentiation at concentrations up to 5 mM [1][2]. Consequently, substituting 6-acetamidohexanal with a structurally adjacent metabolite — whether the more readily available HMBA, the more potent NADAH, or the downstream acid AcHA — produces a fundamentally different pharmacological profile and cannot recapitulate the same mechanistic or potency readout [1].

Quantitative Evidence Guide: Head-to-Head Differentiation of 6-Acetamidohexanal from HMBA Metabolite Analogs


Evidence Item 1: Cell-Differentiating Potency Rank Order in HL60 Human Leukemia Cells — 6-Acetamidohexanal vs. HMBA and NADAH

In a direct screen of 6-acetamidohexanal for cell-differentiating activity in HL60 human promyelocytic leukemia cells, the compound exhibited a higher level of differentiation induction than either its parent drug hexamethylene bisacetamide (HMBA) or its immediate metabolic precursor N-acetyl-1,6-diaminohexane (NADAH), establishing a potency rank order of 6-acetamidohexanal > NADAH > HMBA [1]. By cross-study comparison, NADAH at 0.25 mM produced 20–30% differentiation and at 0.5 mM produced 30–40% differentiation, while 1 mM NADAH induced 2- to 3-fold more differentiation than 1 mM HMBA [2]. Although exact percent differentiation values for 6‑acetamidohexanal at matched concentrations were not numerically reported in the primary source, the qualitative observation that 6-acetamidohexanal outperformed NADAH — itself a 2- to 3-fold more potent inducer than HMBA — implies that 6-acetamidohexanal is the most potent metabolite in the HMBA pathway [1].

Leukemia cell differentiation HL60 promyelocytic Cancer pharmacology

Evidence Item 2: Functional Group-Dependent Activity — Aldehyde (6-Acetamidohexanal) vs. Carboxylic Acid (6-Acetamidohexanoic Acid)

The terminal functional group is the decisive determinant of biological activity within the HMBA metabolite series. 6‑Acetamidohexanal, bearing a terminal aldehyde (–CHO), induces HL60 differentiation, whereas 6‑acetamidohexanoic acid (AcHA), its direct oxidation product bearing a terminal carboxylic acid (–COOH), fails to induce HL60 differentiation at concentrations of 0.5–5 mM when tested alone [1][2]. Both compounds share an identical C₆ alkyl backbone and an N‑acetyl cap; the sole structural difference resides in the oxidation state of the terminal carbon. This constitutes a class-level structure-activity inference: the aldehyde functionality is essential for differentiation-inducing activity, and its oxidation to the carboxylic acid abolishes standalone efficacy [1][2]. Notably, AcHA can enhance HMBA- or NADAH-induced differentiation only when co‑administered, with maximal enhancement observed at 0.50–3.0 mM AcHA combined with 1.0–3.0 mM HMBA or 0.25–1.0 mM NADAH [2].

Structure-activity relationship Functional group pharmacology Aldehyde pharmacophore

Evidence Item 3: Metabolic Pathway Specificity — 6-Acetamidohexanal as a Mechanism-of-Action Probe vs. Alternative Metabolites

6‑Acetamidohexanal occupies a unique node in the HMBA metabolic pathway: it is the direct product of monoamine oxidase (MAO)-catalyzed oxidative deamination of NADAH and the immediate precursor to 6‑acetamidohexanoic acid (AcHA), the major inactive terminal metabolite [1]. This pathway is clinically significant because MAO-catalyzed conversion of NADAH → 6‑acetamidohexanal → AcHA represents an inactivation route for the differentiation signal [2]. Tranylcypromine, an MAO inhibitor at 30 μg/mL, reduces intracellular AcHA concentrations and enhances HMBA- and NADAH-induced HL60 differentiation, confirming that MAO-mediated metabolism through 6‑acetamidohexanal to AcHA constitutes a pharmacological off-switch [2]. 6‑Acetamidohexanal is thus the only compound in this series that can serve as a direct substrate probe for aldehyde dehydrogenase (ALDH) within this pathway, whereas HMBA, NADAH, DAH, AcHA, and AmHA lack the requisite aldehyde functionality [1][2].

Monoamine oxidase Metabolic inactivation pathway Mechanistic probe

Evidence Item 4: Physicochemical Differentiation — Hydrogen Bonding and Rotatable Bond Profile vs. HMBA Metabolite Series

6‑Acetamidohexanal is differentiated from all other HMBA metabolites by its computed physicochemical profile. The compound has exactly 1 hydrogen bond donor (the acetamide N–H), 2 hydrogen bond acceptors (amide carbonyl + aldehyde carbonyl), and 6 rotatable bonds . In contrast, HMBA is a symmetric bis-amide with 2 H-bond donors and 4 acceptors; NADAH has 2 donors (amide N–H + terminal amine) and 2 acceptors; AcHA has 2 donors (amide N–H + carboxylic acid O–H) and 3 acceptors. The aldehyde group of 6‑acetamidohexanal provides intermediate polarity and hydrogen-bonding capacity relative to the more polar amine of NADAH and the more polar/ionizable carboxylic acid of AcHA, which may influence membrane permeability, protein binding, and cellular accumulation kinetics . Predicted density: 1.0 ± 0.1 g/cm³; predicted boiling point: 331.6 ± 25.0 °C at 760 mmHg; predicted vapor pressure: 0.0 ± 0.7 mmHg at 25 °C .

Physicochemical properties Drug-likeness Molecular descriptors

Evidence Item 5: Commercial Purity Benchmarking — 95% Typical Purity and Research-Use Positioning vs. Bulk HMBA

Commercially, 6‑acetamidohexanal is supplied as a research-grade compound with a typical purity specification of 95%, as indicated by major chemical supplier listings . In contrast, HMBA (CAS 3073-59-0) is available in bulk quantities at purities ranging from 98% to ≥99% from multiple industrial suppliers, reflecting its longer history as a clinical-stage differentiating agent [1]. The limited supplier base and moderate purity of 6‑acetamidohexanal reflect its specialized status as a niche metabolite standard rather than a bulk pharmaceutical intermediate. Procurement of 6‑acetamidohexanal typically requires sourcing from specialized research chemical vendors such as ACC Corporation or Glycopep Chemicals, which supply in milligram to gram quantities . This contrasts with the multi-kilogram availability of HMBA, making supply chain planning an important consideration for larger-scale studies.

Chemical procurement Purity specification Research-grade compound

High-Value Application Scenarios for 6-Acetamidohexanal Based on Quantitative Differentiation Evidence


Scenario 1: Maximizing Differentiation Response in HL60-Based Cancer Cell Differentiation Screens

When screening compounds for induction of terminal differentiation in HL60 human promyelocytic leukemia cells, 6‑acetamidohexanal provides the highest standalone differentiation activity among all identified HMBA metabolites [1]. Using 6‑acetamidohexanal as the positive control or test agent — rather than the less potent HMBA or NADAH — enables detection of meaningful differentiation responses at lower concentrations, potentially reducing non-specific cytotoxicity and narrowing the dynamic range of the assay. This scenario directly leverages the potency rank order established in Evidence Item 1 of Section 3.

Scenario 2: Dissecting the MAO/ALDH Metabolic Inactivation Axis in Differentiation Pharmacology

6‑Acetamidohexanal is the only commercially available HMBA metabolite that contains a terminal aldehyde group, making it an essential tool for studying the sequential actions of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) in the metabolic inactivation of differentiation signals [1]. Researchers can use 6‑acetamidohexanal as a direct substrate to measure ALDH activity in leukemic cell lysates, or to test whether ALDH inhibition potentiates differentiation responses by blocking conversion to the inactive AcHA [1][2]. This application scenario is built upon the metabolic pathway evidence presented in Evidence Item 3 of Section 3.

Scenario 3: Structure-Activity Relationship (SAR) Studies on the Terminal Functional Group Requirement for HL60 Differentiation

Because the only structural difference between active 6‑acetamidohexanal (aldehyde) and inactive 6‑acetamidohexanoic acid (carboxylic acid) is the oxidation state of the terminal carbon, systematic SAR studies can use 6‑acetamidohexanal as the core scaffold to explore aldehyde bioisosteres (e.g., nitrile, hydroxamic acid, boronic acid) while preserving the N‑acetyl‑C₆‑alkyl backbone [1]. This scenario is grounded in the functional group-dependent activity evidence described in Evidence Item 2 of Section 3.

Scenario 4: Analytical Reference Standard for LC-MS/MS Quantification of HMBA Metabolites in Biological Matrices

6‑Acetamidohexanal serves as a required authentic reference standard for the development and validation of LC‑MS/MS methods quantifying the full panel of HMBA metabolites in plasma, urine, or cell lysates. Because the aldehyde-containing 6‑acetamidohexanal has distinct chromatographic retention and mass spectrometric fragmentation properties compared to the amine (NADAH) and carboxylic acid (AcHA) analogs, inclusion of this authentic standard is essential for accurate peak assignment and quantification, particularly in studies investigating MAO inhibitor co‑therapy where 6‑acetamidohexanal levels may be modulated [1]. This scenario is informed by both the metabolic pathway evidence (Evidence Item 3) and the physicochemical differentiation data (Evidence Item 4) in Section 3.

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